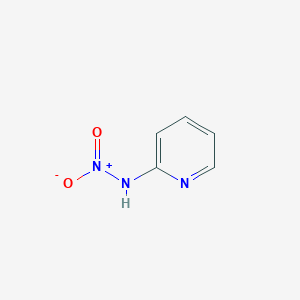

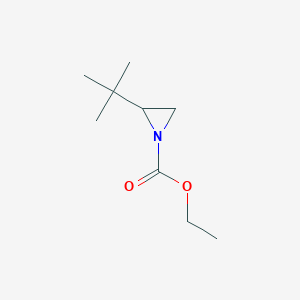

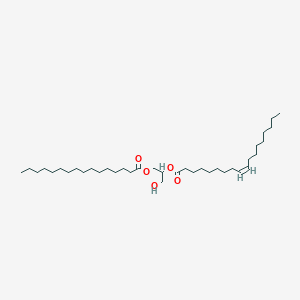

![molecular formula C17H21NO4 B017554 3-叔丁基-5-[7-(1-羟乙基)-1-苯并呋喃-2-基]-1,3-噁唑烷-2-酮 CAS No. 1076199-70-6](/img/structure/B17554.png)

3-叔丁基-5-[7-(1-羟乙基)-1-苯并呋喃-2-基]-1,3-噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar oxazolidinone derivatives involves multi-step reactions that yield structurally complex molecules. For example, the synthesis of related compounds like (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one demonstrates the intricacies involved in creating such molecules, including the planarity of the central oxazolidinone ring and the cis-trans orientation of substituents which are critical for their biological and chemical properties (Dungan, Mueller-Bunz, & Rutledge, 2012).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives often features a central ring that is approximately planar, with various substituents influencing the molecule's overall geometry and reactivity. The analysis of structures such as (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one reveals the complexity of interactions between different parts of the molecule, which can affect its chemical and physical properties (Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Oxazolidinones undergo various chemical reactions, including dimerization and cyclization, which are essential for synthesizing complex molecules. The base-induced dimerization of 3-benzyloxazolidin-2-one, for example, highlights the reactivity of these compounds and their potential as intermediates in organic synthesis (Aitken, Logan, & Slawin, 2022).

科学研究应用

合成和化学应用

手性噁唑烷-2-酮,包括结构类似于3-叔丁基-5-[7-(1-羟乙基)-1-苯并呋喃-2-基]-1,3-噁唑烷-2-酮的化合物,因其合成价值而受到关注,特别是作为手性辅助剂以及在制药活动中的潜在应用。一种实用的一锅法制备手性4,5-二取代噁唑烷-2-酮的方法展示了这些化合物在实现高对映选择性和良好产率方面的相关性。该方法涉及经过改良的Sharpless不对称氨羟基化反应,然后是环闭合,展示了这些化合物在有机合成和制药研究中的实用性(Barta et al., 2000)。

抗氧化机制

一种与感兴趣化合物在结构上密切相关的苯并呋喃的特定衍生物已被研究其抗氧化性能,特别是作为自由基清除剂,表明其在聚合物稳定中的潜在用途。这项研究突出了苯并呋喃衍生物在材料科学中的实用性,特别是通过有效的抗氧化机制增强聚合物的耐久性和寿命(Meng et al., 2013)。

抗菌和抗氧化应用

已合成并评估了功能化苯并呋喃衍生物的抗菌和抗氧化活性。这包括一类化合物,如3-(苯并呋喃-2-基)-5-(4-甲氧基苯基)-4,5-二氢-1H-吡唑骨架,展示了显著的生物活性。研究结果表明,类似结构的化合物,包括3-叔丁基-5-[7-(1-羟乙基)-1-苯并呋喃-2-基]-1,3-噁唑烷-2-酮,可能在开发新的抗菌和抗氧化剂方面具有潜在应用,强调了这类化合物在制药和生物化学研究中的重要性(Rangaswamy et al., 2017)。

未来方向

属性

IUPAC Name |

3-tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,10,14,19H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCGUYORSXNXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542341 |

Source

|

| Record name | 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |

CAS RN |

1076199-70-6 |

Source

|

| Record name | 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

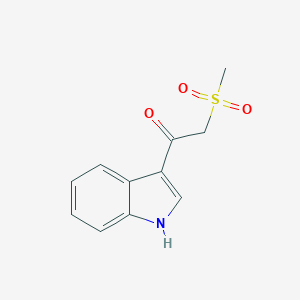

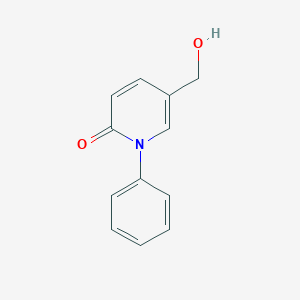

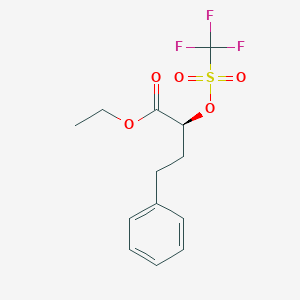

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)